molecular formula C8H17ClN2O B2602269 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride CAS No. 1443624-48-3

1-(Piperidin-4-yl)azetidin-3-ol hydrochloride

Cat. No.: B2602269
CAS No.: 1443624-48-3
M. Wt: 192.69
InChI Key: JSCXZOWUBFIUTE-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)azetidin-3-ol hydrochloride is a chemical compound offered with high purity for research and development purposes. The product is supplied as the hydrochloride salt to enhance stability. This compound is characterized by its molecular formula of C8H17ClN2O and a molecular weight of 192.6864 g/mol . It is related to a dihydrochloride salt form with the CAS number 1537465-19-2 . As a building block in medicinal chemistry, this azetidine and piperidine-containing structure serves as a versatile scaffold for the design and synthesis of novel molecules. Researchers may explore its potential in various preclinical studies. Safety and Handling: Handle with appropriate precautions. Refer to the Safety Data Sheet (SDS) for detailed hazard information. Important Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for any form of personal use .

Properties

IUPAC Name

1-piperidin-4-ylazetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c11-8-5-10(6-8)7-1-3-9-4-2-7;/h7-9,11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCXZOWUBFIUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC(C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride typically involves the reaction of piperidine with azetidin-3-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The hydrochloride salt is formed by treating the resulting product with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in solid form and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (-OH) on the azetidine ring undergoes oxidation to form ketone or aldehyde derivatives. This reaction is facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions (e.g., acidic or basic environments).

Key Details :

  • Reagents : KMnO₄, CrO₃

  • Conditions : Controlled temperature and pH

  • Products : Ketone (R-C=O) or aldehyde (R-CHO) derivatives

  • Mechanism : Dehydrogenation of the alcohol group to form a carbonyl group.

Reduction Reactions

The hydroxyl group can be reduced to form secondary amine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

Key Details :

  • Reagents : LiAlH₄, NaBH₄

  • Conditions : Inert atmosphere (e.g., nitrogen)

  • Products : Amine derivatives (R-NH₂)

  • Mechanism : Nucleophilic attack on the carbonyl group (if oxidized) or direct reduction of the alcohol.

Substitution Reactions

The piperidine ring undergoes electrophilic substitution with reagents such as alkyl halides or acyl chlorides. The hydrochloride salt’s protonated nitrogen may enhance reactivity in nucleophilic substitution (Sₙ2) mechanisms.

Key Details :

  • Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides (e.g., ClCOCH₃)

  • Conditions : Polar aprotic solvents (e.g., DMF), room temperature

  • Products : Substituted piperidine derivatives

  • Mechanism : Replacement of a leaving group (e.g., -Cl) on the piperidine ring .

Comparison of Reaction Types

Reaction Type Reagents Conditions Key Products
OxidationKMnO₄, CrO₃Controlled pH/temperatureKetone/Aldehyde derivatives
ReductionLiAlH₄, NaBH₄Inert atmosphereAmine derivatives
SubstitutionAlkyl halides, acyl chloridesPolar aprotic solventsSubstituted piperidine

Research Insights

  • Biological Applications : The compound’s structural features (piperidine and azetidine rings) enable interactions with enzymes like monoacylglycerol lipase (MAGL), suggesting potential in pain management and inflammation .

  • Reactivity Trends : The hydrochloride salt’s solubility and stability are influenced by the protonated nitrogen, which may alter reaction rates in nucleophilic substitutions .

Scientific Research Applications

Janus Kinase Inhibition

One of the most notable applications of 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride is its role as a Janus kinase (JAK) inhibitor. JAKs are critical in signaling pathways for various cytokines and growth factors, making them significant targets in treating inflammatory diseases and cancers. The compound has been explored for its potential to modulate JAK activity, which could lead to new therapeutic strategies for conditions such as rheumatoid arthritis and certain cancers .

Neuropharmacology

Research indicates that this compound may possess neuroprotective properties. Its structural features suggest potential interactions with neurotransmitter systems, particularly in the modulation of dopamine and serotonin pathways. This aspect is crucial for developing treatments for neurodegenerative disorders and mood disorders .

Building Block in Organic Synthesis

The compound serves as an essential building block in organic synthesis, particularly in the development of more complex piperidine derivatives. Its unique structure allows for various modifications that can lead to the synthesis of novel compounds with potential biological activities .

Case Study 1: JAK Inhibition

In a study investigating the efficacy of various piperidine derivatives as JAK inhibitors, this compound was identified as a promising candidate due to its ability to selectively inhibit JAK1 activity without significant off-target effects. This selectivity is crucial for minimizing side effects associated with broader JAK inhibition .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in animal models of Parkinson's disease. The results indicated that treatment with this compound significantly reduced neuronal loss and improved motor function, suggesting its potential utility in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis highlights structural analogs, their modifications, and implications for drug design:

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties
Compound Name Structural Modifications Molecular Weight* Key Applications/Properties References
1-(Piperidin-4-yl)azetidin-3-ol hydrochloride Base structure with HCl salt ~220 (estimated) ADC linker, PROTAC synthesis
3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride Methyl group at azetidine 3-position ~234 Enhanced lipophilicity; potential CNS penetration
cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride Fluorine at piperidine 3-position ~273 Improved metabolic stability; dihydrochloride salt for solubility
Azetidin-3-ol hydrochloride Simplified azetidine without piperidine ~132 Non-cleavable ADC linker
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride Oxazole-phenyl substituent ~285 (C₁₅H₂₀ClN₃O) Likely kinase or receptor targeting

*Molecular weights estimated based on chemical formulas where explicit data were unavailable.

Key Comparisons

Azetidine-Piperidine Hybrids vs. Simpler Azetidines
  • Azetidin-3-ol hydrochloride () lacks the piperidine ring, limiting its conformational diversity compared to this compound. The latter’s piperidine moiety may enhance binding to targets requiring extended hydrophobic or hydrogen-bonding interactions, such as sigma-1 receptors or ion channels .
  • The dihydrochloride form of cis-4-(Azetidin-1-yl)-3-fluoropiperidine () introduces fluorine, which often improves metabolic stability and bioavailability. This modification could position it for CNS applications, similar to fluorinated drugs like fluoxetine .
Substituted Analogs
  • 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride () adds a methyl group to the azetidine ring, increasing lipophilicity. This may enhance blood-brain barrier penetration, making it suitable for neurotherapeutics, akin to methyl-substituted tropane alkaloids like cocaine ().
  • 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride () incorporates an oxazole-phenyl group, a common pharmacophore in kinase inhibitors. This substitution diverges from the base compound’s azetidine-hydroxyl motif, suggesting distinct target profiles .
Piperidine Derivatives in Drug Design
  • Haloperidol (), a phenylbutylpiperidine, demonstrates the therapeutic relevance of piperidine in antipsychotics. While this compound lacks aromatic substituents, its hybrid structure could allow modular derivatization for tailored receptor interactions.
  • Fentanyl hydrochloride (), a potent opioid, highlights the role of piperidine in pain management. The absence of an anilidopiperidine group in the target compound suggests different mechanisms but underscores piperidine’s versatility .

Biological Activity

1-(Piperidin-4-yl)azetidin-3-ol hydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of both piperidine and azetidine rings, which are known for their roles in various biological activities. The molecular formula is C10_{10}H16_{16}ClN2_{2}O, with a molecular weight of approximately 192.69 g/mol. The compound is typically encountered in its hydrochloride form, enhancing its solubility and stability in aqueous environments, making it suitable for medicinal chemistry applications .

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. The piperidine ring structure suggests potential binding to receptors involved in central nervous system pathways. Preliminary studies indicate that this compound may influence neurotransmitter release and receptor activity, although specific mechanisms require further elucidation .

Interaction with Enzymes

Research indicates that compounds similar to this compound may act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in chronic pain and inflammation. This suggests a potential role for the compound in modulating the endocannabinoid system, which could lead to therapeutic applications in pain management and neuroprotection .

In Vitro and In Vivo Studies

Pharmacological evaluations have demonstrated that this compound exhibits notable activity against various biological targets:

Study Type Findings
In VitroExhibited inhibitory effects on MAGL, suggesting potential for pain relief and anti-inflammatory properties .
In VivoPreliminary animal studies indicate effects on central nervous system pathways; however, detailed mechanistic studies are still required .

Case Studies and Applications

This compound has been explored in several case studies focusing on its therapeutic potential:

  • Pain Management : Initial studies have shown promise in using this compound as a lead candidate for developing analgesics targeting the endocannabinoid system.
  • Neuroprotection : Its ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride in laboratory settings?

  • Answer : This compound requires strict adherence to chemical hygiene protocols. Key precautions include:

  • Use of PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact and inhalation .
  • Work in a well-ventilated fume hood due to potential respiratory irritation risks .
  • Avoid ignition sources and static electricity during handling, as some piperidine derivatives are combustible .
  • In case of accidental exposure, follow first-aid measures outlined in SDS (e.g., rinse skin with water for 15 minutes, seek medical attention for persistent symptoms) .

Q. How can researchers verify the purity and structural identity of this compound?

  • Answer : Standard analytical workflows include:

  • NMR spectroscopy (¹H/¹³C) to confirm the azetidine-piperidine backbone and hydroxyl group positioning .
  • Mass spectrometry (LC-MS/HRMS) to validate molecular weight (e.g., C8H15ClN2O, MW 206.67) .
  • HPLC/UV-Vis to assess purity, particularly for detecting impurities from synthetic intermediates (e.g., unreacted piperidin-4-yl precursors) .

Q. What solvents and storage conditions are optimal for this compound?

  • Answer :

  • Solubility : Polar aprotic solvents (DMSO, DMF) or alcohols (methanol, ethanol) are suitable for dissolution .
  • Storage : Store in airtight containers at room temperature (20–25°C) in a dry, dark environment to prevent hydrolysis of the azetidine ring .

Advanced Research Questions

Q. How can synthetic byproducts or impurities be minimized during the preparation of this compound?

  • Answer : Common impurities include:

  • Residual piperidin-4-yl intermediates : Optimize reaction time and stoichiometry in the azetidine ring-forming step (e.g., cyclization via nucleophilic substitution) .
  • Hydrochloride salt byproducts : Use controlled pH during salt formation (e.g., HCl gas titration in anhydrous ethanol) .
  • Oxidation products : Add antioxidants (e.g., BHT) or conduct reactions under inert gas (N2/Ar) to protect the hydroxyl group .

Q. What strategies are effective for resolving contradictory stability data in different experimental conditions?

  • Answer : Contradictions often arise from:

  • pH-dependent degradation : Perform accelerated stability studies (40°C/75% RH) across pH 3–9 to identify degradation pathways (e.g., azetidine ring opening at acidic pH) .
  • Thermal decomposition : Use TGA/DSC to determine decomposition thresholds and correlate with storage recommendations .
  • Light sensitivity : Compare UV stability in amber vs. clear glass containers to assess photodegradation risks .

Q. How can the compound’s reactivity be exploited in medicinal chemistry applications?

  • Answer : The hydroxyl and piperidine groups enable:

  • Pharmacophore design : Functionalize the hydroxyl group via esterification or sulfonation to modulate bioavailability .
  • Targeted delivery : Conjugate with boronic acid or peptide motifs for selective enzyme/protein binding (e.g., protease inhibitors) .
  • Salt forms : Compare hydrochloride with other salts (e.g., trifluoroacetate) to optimize solubility and crystallinity .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating biological activity?

  • Answer : Prioritize assays aligned with piperidine/azetidine pharmacology:

  • Kinase inhibition : Use fluorescence polarization assays to screen for MAPK/PI3K inhibition .
  • Receptor binding : Radioligand displacement assays (e.g., σ or opioid receptors) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Q. How can researchers address limited ecotoxicological data for this compound?

  • Answer : Conduct tiered risk assessments:

  • Acute toxicity : Use Daphnia magna or Aliivibrio fischeri bioluminescence assays .
  • Biodegradation : OECD 301F tests to evaluate mineralization in aqueous systems .
  • Bioaccumulation : Estimate logP (e.g., via HPLC) to predict environmental persistence .

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